molecular formula C15H21NO3S B8548650 1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone CAS No. 333795-04-3

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone

Cat. No.: B8548650
CAS No.: 333795-04-3
M. Wt: 295.4 g/mol
InChI Key: RJCSZNCZSWMZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a methylsulfonylphenyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone typically involves the reaction of 4-(methylsulfonyl)benzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, modulating their activity. This interaction is facilitated by the presence of the piperidine ring and the methylsulfonylphenyl group, which enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylsulfonyl)phenyl]ethanone
  • 1-[4-(4-Morpholinyl)phenyl]ethanamine
  • 1-(4-Methylsulfanylphenyl)-2-phenyl-1-ethanone

Uniqueness

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone stands out due to its unique combination of a piperidine ring and a methylsulfonylphenyl group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research .

Properties

CAS No.

333795-04-3

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

1-[4-[(4-methylsulfonylphenyl)methyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H21NO3S/c1-12(17)16-9-7-14(8-10-16)11-13-3-5-15(6-4-13)20(2,18)19/h3-6,14H,7-11H2,1-2H3

InChI Key

RJCSZNCZSWMZFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium hydrogensulfite (4.57 g) and sodium bicarbonate (6.10 g) in water (40 mL) was added 4-[(1-acetyl-4-piperidinyl)methyl]benzenesulfonyl chloride (11.46 g) at 75° C. under stirring, and the mixture was stirred at 75° C. for an hour. Chloroacetic acid (5.14 g) and an aqueous solution of 50% sodium hydroxide (4.4 mL) was added to the reaction solution and stirred for 20 hours under reflux with heat. 1N Hydrochloric acid (20 ml) was added to the reaction mixture at 0° C., and the reaction mixture was extracted with ethyl acetate (60 mL, 30 mL). The organic phase was washed with saturated brine (10 mL×2), dried over magnesium sulfate (anhydrous), and concentrated under reduced pressure. The residue was subjected to column chromatography (silica gel 150 g, ethyl acetate/methanol=1/0→9/1). The objective fraction was concentrated under reduced pressure to give the title compound as a colorless oil (8.76 g).
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
11.46 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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